2,5-Dimethyl-2H-isoindole-4,7-dione
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Overview
Description
2,5-Dimethyl-2H-isoindole-4,7-dione is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by a fused benzopyrrole ring system and is known for its stability when embedded in a π-system. It has been found in natural products and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 2,5-Dimethyl-2H-isoindole-4,7-dione can be achieved through several methods. One common synthetic route involves the reaction of substituted p-benzoquinone with sarcosine and paraformaldehyde in toluene. This reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production.
Chemical Reactions Analysis
2,5-Dimethyl-2H-isoindole-4,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzoquinone, sarcosine, and paraformaldehyde. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinone derivatives, while reduction reactions can produce isoindoline derivatives .
Scientific Research Applications
2,5-Dimethyl-2H-isoindole-4,7-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being investigated for its potential use in drug development. Additionally, this compound has applications in the industry, particularly in the development of materials for optical and electronic applications .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2H-isoindole-4,7-dione involves its interaction with molecular targets and pathways. This compound can undergo redox reactions, which are crucial for its biological activity. The quinone moiety in its structure allows it to participate in electron transfer processes, making it a potential candidate for applications in energy storage and conversion .
Comparison with Similar Compounds
2,5-Dimethyl-2H-isoindole-4,7-dione can be compared with other similar compounds, such as isoindoline and phthalimide. While isoindoline is a fully reduced member of the isoindole family, phthalimide is an oxidized derivative. The unique structure of this compound, with its fused benzopyrrole ring system, distinguishes it from these related compounds and contributes to its unique properties and applications .
Properties
CAS No. |
135737-91-6 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2,5-dimethylisoindole-4,7-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-3-9(12)7-4-11(2)5-8(7)10(6)13/h3-5H,1-2H3 |
InChI Key |
RMTHAXROAIYJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CN(C=C2C1=O)C |
Origin of Product |
United States |
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